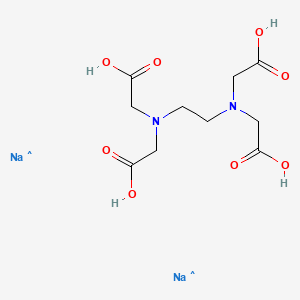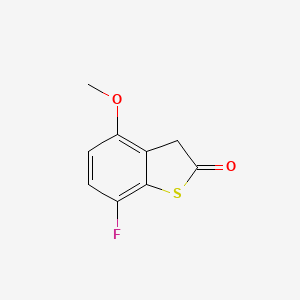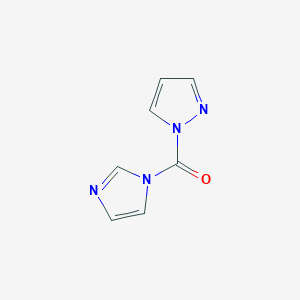![molecular formula C6H3BrN2OS B8589357 Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI)](/img/structure/B8589357.png)
Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) is a heterocyclic compound that features a bromine atom attached to a thieno[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) typically involves the bromination of thieno[3,4-d]pyrimidin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatographic techniques.
Types of Reactions:
Substitution Reactions: Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom or reduce the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dehalogenated thieno[3,4-d]pyrimidin-4-ol or reduced pyrimidine derivatives.
科学研究应用
Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thieno[3,4-d]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or modulation of immune responses.
相似化合物的比较
- 7-Bromopyrido[3,2-d]pyrimidin-4-ol
- 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
- 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Comparison: Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI) is unique due to its specific thieno[3,4-d]pyrimidine core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for targeted drug discovery and development.
属性
分子式 |
C6H3BrN2OS |
|---|---|
分子量 |
231.07 g/mol |
IUPAC 名称 |
7-bromo-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-4-3(1-11-5)6(10)9-2-8-4/h1-2H,(H,8,9,10) |
InChI 键 |
WDJANHNOGLGFJK-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(S1)Br)N=CNC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanecarboxamide](/img/structure/B8589277.png)


![1-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide](/img/structure/B8589301.png)





![1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl-](/img/structure/B8589335.png)



![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione, 3,7,7-trimethyl-](/img/structure/B8589379.png)
